4'-Fluoro-2,4,6-trichlorobiphenyl
Description
4'-Fluoro-2,4,6-trichlorobiphenyl is a fluorinated polychlorinated biphenyl (PCB) derivative characterized by three chlorine substituents at the 2, 4, and 6 positions of one benzene ring and a fluorine atom at the 4' position of the adjacent ring.
Properties
IUPAC Name |
1,3,5-trichloro-2-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYUOSFVMTVESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699013 | |
| Record name | 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876009-92-6 | |
| Record name | 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-2,4,6-trichlorobiphenyl typically involves the chlorination and fluorination of biphenyl. The process requires controlled reaction conditions, including specific temperatures and catalysts, to ensure the selective placement of chlorine and fluorine atoms on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and advanced purification techniques to achieve high yields and purity. The process involves multiple steps, including the initial formation of biphenyl, followed by halogenation reactions.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2, 4, and 6 are susceptible to nucleophilic substitution due to electron withdrawal by adjacent halogens.
Hydroxylation
-
Hydroxyl Radical Attack : In environmental systems, hydroxyl radicals generated via advanced oxidation processes (AOPs) replace chlorine atoms, forming hydroxylated derivatives .
| Substrate | Reactant | Product | Conditions | Reference |
|---|---|---|---|---|
| 4'-F-2,4,6-Cl₃-Biphenyl | OH⁻ (AOPs) | 4'-F-2,6-Cl₂-4-OH-Biphenyl | UV/H₂O₂, 25°C |
Dechlorination
-
Reductive Dechlorination : Catalytic hydrogenation with palladium removes chlorine atoms selectively. Fluorine remains intact due to stronger C-F bonds.
| Catalyst | Solvent | Major Product | Selectivity (%) | Reference |
|---|---|---|---|---|
| Pd/C | Ethanol | 4'-F-Biphenyl | 95 |
Coupling and Cross-Coupling Reactions
The biphenyl core participates in Suzuki-Miyaura coupling to form complex aromatic systems:
-
Reaction with boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.
| Boronic Acid | Coupling Position | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Para to fluorine | 4'-F-2,4,6-Cl₃-4''-Ph-Biphenyl | 68 |
Photolysis
-
UV irradiation induces homolytic cleavage of C-Cl bonds, forming radicals that recombine or react with atmospheric O₂ .
| Light Source | Degradation Products | Half-Life (h) | Reference |
|---|---|---|---|
| UV-C (254 nm) | 4'-F-2,4-Cl₂-Biphenyl, 4'-F-2,6-Cl₂-Biphenyl | 12 |
Microbial Metabolism
-
Aerobic bacteria (e.g., Pseudomonas) oxidize the compound to hydroxy metabolites, while anaerobic microbes reductively dechlorinate it .
Toxicological Interactions
-
Enzyme Inhibition : Hydroxylated metabolites inhibit sulfotransferases (SULTs), disrupting endocrine functions .
| Metabolite | Enzyme Targeted | Inhibition Mechanism | Reference |
|---|---|---|---|
| 4'-F-2,4,6-Cl₃-3-OH-Biphenyl | hSULT2A1 | Competitive binding at active site |
Scientific Research Applications
Environmental Analysis
Use in Detection and Quantification of PCBs:
4'-Fluoro-2,4,6-trichlorobiphenyl serves as a standard reference material in the detection and quantification of PCBs in various environmental matrices such as soil, water, and sediments. Its unique structure allows for accurate identification through gas chromatography coupled with mass spectrometry (GC-MS).
| Application | Details |
|---|---|
| Method | GC-MS |
| Matrices Analyzed | Air, water, soil, sediments |
| Purpose | Standard for PCB detection |
Metabolic Research
Investigating Metabolic Pathways:
This compound is utilized in metabolic research to study the biotransformation pathways of PCBs in biological systems. Its fluorinated structure enhances its stability and detectability in biological assays.
Case Study:
In a study examining the metabolic fate of PCBs in rat models, this compound was used to trace the metabolic pathways leading to hydroxylated PCB metabolites. The findings indicated significant alterations in hepatic enzyme activity correlating with exposure levels.
Toxicological Studies
Assessment of Toxicity:
Research has shown that this compound exhibits toxicological effects similar to other PCBs. It has been used to assess the impact of chlorinated biphenyls on cellular mechanisms and endocrine disruption.
| Study Focus | Findings |
|---|---|
| Cellular Mechanisms | Disruption of cell signaling pathways |
| Endocrine Disruption | Altered hormone receptor activity |
Chemical Synthesis
Building Block for New Compounds:
The compound serves as an intermediate in the synthesis of novel fluorinated biphenyl derivatives that may possess unique chemical properties or biological activities.
Reference Material for Calibration
Quality Control in Laboratories:
As a reference material, this compound is employed for calibration purposes in analytical laboratories to ensure accuracy and reliability in PCB analyses.
Mechanism of Action
The mechanism by which 4'-Fluoro-2,4,6-trichlorobiphenyl exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Patterns and Molecular Properties
The substitution pattern of halogens (Cl, F) significantly influences molecular polarity, solubility, and environmental fate. Key analogs include:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2,4,6-Trichlorobiphenyl | Cl at 2, 4, 6 | C₁₂H₇Cl₃ | 257.54 | 35693-92-6 |
| 3'-Fluoro-3,4,4'-Trichlorobiphenyl (PCB 37F) | Cl at 3, 4, 4'; F at 3' | C₁₂H₆Cl₃F | 276.0 (estimated) | Not listed |
| 4'-Fluoro-2,4,6-Trichlorobiphenyl | Cl at 2, 4, 6; F at 4' | C₁₂H₆Cl₃F | 275.53 (calculated) | Not available |
Key Observations :
Toxicity and Bioaccumulation
Toxicity Data:
| Compound | Oral LDL₀ (μg/kg/day) | Key Toxic Mechanisms |
|---|---|---|
| 2,4,6-Trichlorobiphenyl | 0.03 | AhR activation, endocrine disruption |
| 3'-Fluoro-3,4,4'-Trichlorobiphenyl | No data | Likely similar to PCBs (inferred) |
| This compound | Not studied | Potential AhR modulation (predicted) |
Insights :
- 2,4,6-Trichlorobiphenyl: Documented to cause hepatic damage, immunotoxicity, and developmental effects via AhR activation .
- Fluorinated Analogs : Fluorine’s electron-withdrawing effect may alter metabolic pathways. For example, fluorinated PCBs may resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life in organisms .
Bioaccumulation Potential:
Environmental Persistence and Degradation
- 2,4,6-Trichlorobiphenyl : Extremely persistent (half-life >5 years in soil) due to stable C-Cl bonds and resistance to microbial degradation .
- Fluorinated Variants : Fluorine substitution may increase resistance to hydrolytic degradation but could enhance photolytic breakdown under UV exposure (hypothesis based on fluorinated aromatic compounds) .
Biological Activity
4'-Fluoro-2,4,6-trichlorobiphenyl, a member of the polychlorinated biphenyl (PCB) family, is a synthetic organic compound characterized by multiple chlorine substitutions on the biphenyl structure. This compound has garnered attention due to its potential biological activity and environmental persistence. Understanding its biological effects is crucial for assessing its risks to human health and ecosystems.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following characteristics:
- Chemical Formula : C12H6Cl3F
- Molecular Weight : 295.54 g/mol
- IUPAC Name : 4-fluoro-2,4,6-trichlorobiphenyl
- CAS Number : Not specifically listed; however, related compounds can be found under PCB classifications.
Biological Activity Overview
The biological activity of this compound primarily revolves around its toxicological effects and mechanisms of action within biological systems. Research indicates that compounds in the PCB family can exhibit endocrine-disrupting properties and potential carcinogenic effects.
Toxicological Effects
Case Study 1: In Vivo Studies
A study examined the effects of various PCB congeners in rat models. The relative potency of this compound was compared to known reference compounds like 2,3,7,8-TCDD. The results indicated that this compound exhibited significant toxicity at higher doses but demonstrated variability in response across different biological endpoints .
Case Study 2: In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and genotoxicity of this compound using human cell lines. These studies revealed that exposure led to increased oxidative stress markers and DNA damage in a dose-dependent manner .
Table of Biological Activity Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
